6-Chloro-9-dodecyl-9H-purine
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Overview
Description
6-Chloro-9-dodecyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-dodecyl-9H-purine typically involves the following steps:
Mitsunobu Reaction: The initial step involves the reaction between 2,6-dichloropurine and dodecanol to form 2,6-dichloro-9-dodecyl-9H-purine.
Nucleophilic Aromatic Substitution: The chloro substituents at the 2nd and 6th positions are then replaced with azides through a nucleophilic aromatic substitution reaction, yielding 2,6-diazido-9-dodecyl-9H-purine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-9-dodecyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkyl halides.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 6-Chloro-9-dodecyl-9H-purine is not well-documented. purine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating various biochemical pathways. For example, some purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism or as agonists/antagonists of adenosine receptors .
Comparison with Similar Compounds
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position but lacking the dodecyl group.
9-Alkylpurines: Compounds with various alkyl groups at the 9th position, which can exhibit different chemical and biological properties.
Uniqueness: 6-Chloro-9-dodecyl-9H-purine is unique due to the presence of both the chlorine atom at the 6th position and the long dodecyl chain at the 9th position.
Properties
CAS No. |
68180-24-5 |
---|---|
Molecular Formula |
C17H27ClN4 |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
6-chloro-9-dodecylpurine |
InChI |
InChI=1S/C17H27ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-22-14-21-15-16(18)19-13-20-17(15)22/h13-14H,2-12H2,1H3 |
InChI Key |
ZBRWDSYAUUCYIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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